4-(2-Methoxyethoxy)pyridine-2-carbonitrile
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Overview
Description
4-(2-Methoxyethoxy)pyridine-2-carbonitrile is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a methoxyethoxy group at the 2-position and a cyano group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyethanol and pyridine-2-carbonitrile as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures (e.g., 80-100°C).
Catalysts: Catalysts such as triphenylphosphine or other suitable phase-transfer catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The process is optimized for efficiency, cost-effectiveness, and environmental safety, with waste minimization being a key consideration.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Reduction: 4-(2-Methoxyethoxy)pyridine-2-amine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Methoxyethoxy)pyridine-2-carbonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Methoxyethoxy)pyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Methoxyethoxyaniline
4-(2-Methoxyethoxy)benzaldehyde
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde
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Properties
IUPAC Name |
4-(2-methoxyethoxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-4-5-13-9-2-3-11-8(6-9)7-10/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTBWBZOTROGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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